molecular formula C12H16BrClN2 B2653232 1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride CAS No. 2253632-21-0

1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride

Cat. No.: B2653232
CAS No.: 2253632-21-0
M. Wt: 303.63
InChI Key: SEQNCFYILUDKFK-UHFFFAOYSA-N
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Description

1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride is a chemical compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride typically involves the reaction of 5-bromoindole with appropriate reagents to introduce the 2-methylpropan-2-amine group. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where the bromine atom is replaced by other functional groups using reagents like sodium iodide or silver nitrate.

Scientific Research Applications

1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various indole derivatives, which are important in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride can be compared with other indole derivatives such as:

    1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active molecules.

    5-Bromo-1H-indole-3-carbaldehyde: Used in the synthesis of various heterocyclic compounds.

    Indole-3-acetic acid: A plant hormone with diverse biological activities.

Properties

IUPAC Name

1-(5-bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2.ClH/c1-12(2,14)6-8-7-15-11-4-3-9(13)5-10(8)11;/h3-5,7,15H,6,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQNCFYILUDKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CNC2=C1C=C(C=C2)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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